1,2,4-Trichloro-5-(chloromethyl)benzene

描述

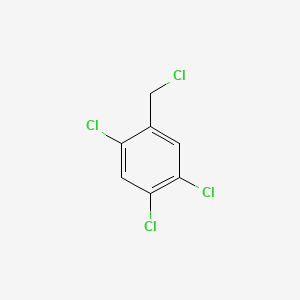

1,2,4-Trichloro-5-(chloromethyl)benzene (CAS: 3955-26-8) is a chlorinated aromatic compound with the molecular formula C₇H₄Cl₄ and a molecular weight of 229.91 g/mol. Its structure consists of a benzene ring substituted with three chlorine atoms at positions 1, 2, and 4, and a chloromethyl group (-CH₂Cl) at position 5 (Figure 1). Key properties include a logP of 4.29 , indicating moderate hydrophobicity, and analytical detectability via reverse-phase HPLC using a Newcrom R1 column .

属性

IUPAC Name |

1,2,4-trichloro-5-(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJKMVAYDQUJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063242 | |

| Record name | Benzene, 1,2,4-trichloro-5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3955-26-8 | |

| Record name | 1,2,4-Trichloro-5-(chloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3955-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichloro-5-(chloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003955268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Trichlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4-trichloro-5-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2,4-trichloro-5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trichloro-5-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRICHLORO-5-(CHLOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX2FDH9GLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: 1,2,4-Trichloro-5-(chloromethyl)benzene can be synthesized through the chlorination of 1,2,4-trichlorobenzene. The reaction involves the substitution of a hydrogen atom with a chloromethyl group using chloromethylation reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may involve multiple steps, including purification and distillation, to obtain the desired compound.

化学反应分析

Types of Reactions: 1,2,4-Trichloro-5-(chloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used

Major Products Formed:

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products can include chlorinated benzoic acids or other oxidized derivatives.

Reduction: Products include less chlorinated benzene derivatives

科学研究应用

1,2,4-Trichloro-5-(chloromethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

作用机制

The mechanism of action of 1,2,4-Trichloro-5-(chloromethyl)benzene involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, affecting the reactivity and stability of the compound .

相似化合物的比较

Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene)

- CAS Number: Not explicitly listed (synonym: 2,4,4',5-Tetrachlorodiphenyl sulfone) .

- Molecular Formula : C₁₂H₆Cl₄O₂S.

- Key Differences :

- Replaces the chloromethyl group with a sulfonyl (-SO₂-) linked 4-chlorophenyl moiety.

- Higher molecular weight (354.04 g/mol) and polarity due to the sulfonyl group.

- Applications : Widely used as an acaricide in agriculture .

Tetrasul (1,2,4-Trichloro-5-[(4-chlorophenyl)thio]benzene)

- CAS Number : 2227-13-6 .

- Molecular Formula : C₁₂H₆Cl₄S.

- Key Differences :

- Contains a sulfur atom in the form of a thioether (-S-) linkage instead of a sulfonyl or chloromethyl group.

- Lower oxidation state compared to Tetradifon, affecting reactivity and environmental persistence.

- Applications : Acaricidal activity, similar to Tetradifon .

1,3,5-Trichlorobenzene

Benzyl Chloride (Chloromethylbenzene)

- CAS Number : 100-44-7 .

- Molecular Formula : C₇H₇Cl.

- Key Differences: Monosubstituted benzene with a single chloromethyl group, lacking additional chlorine atoms. Higher reactivity due to the labile benzylic chlorine, making it prone to nucleophilic substitution.

- Applications: Intermediate in pharmaceuticals, dyes, and plastics; classified as a Group 2A carcinogen by IARC .

1,2,4-Trifluoro-5-(trichloromethyl)benzene

- CAS Number: Not explicitly listed .

- Molecular Formula : C₇H₃Cl₃F₃.

- Key Differences :

- Incorporates fluorine atoms, increasing electronegativity and altering bond stability.

- Trichloromethyl (-CCl₃) group replaces chloromethyl (-CH₂Cl), enhancing steric bulk and electron-withdrawing effects.

- Applications : Likely used in specialty chemicals or fluorinated polymer production .

Data Table: Comparative Analysis

Key Research Findings

Structural Impact on Reactivity :

- The chloromethyl group in this compound provides a reactive site for further substitution, distinguishing it from fully halogenated analogs like 1,3,5-Trichlorobenzene .

- Sulfonyl and thioether groups in Tetradifon and Tetrasul enhance environmental persistence but reduce volatility compared to the chloromethyl derivative .

Toxicity and Safety: Benzyl chloride’s benzylic chlorine makes it significantly more carcinogenic than this compound, which lacks such direct toxicity data . Symmetrical chlorinated benzenes (e.g., 1,3,5-Trichlorobenzene) exhibit lower acute toxicity but pose risks due to bioaccumulation .

Analytical Methods :

- Reverse-phase HPLC is effective for analyzing this compound, whereas gas chromatography may be preferred for volatile analogs like Benzyl chloride .

生物活性

Overview

1,2,4-Trichloro-5-(chloromethyl)benzene, an organochlorine compound with the molecular formula C7H4Cl4, is a derivative of benzene where three hydrogen atoms are substituted by chlorine atoms and one hydrogen atom is replaced by a chloromethyl group. This compound is primarily recognized for its role as an intermediate in organic synthesis and various industrial applications. However, its potential biological activity has been a subject of ongoing research.

Target of Action:

Chlorinated benzenes, including this compound, are known to interact with various biological molecules due to their electrophilic nature. This interaction can lead to significant biochemical effects.

Mode of Action:

The compound undergoes metabolic activation in the body to form reactive intermediates that can bind to cellular macromolecules, resulting in toxic effects. These reactive species often cause cellular damage through oxidative stress pathways by inducing the production of reactive oxygen species (ROS) .

Biochemical Pathways:

Chlorinated benzenes can interfere with oxidative stress pathways. The generation of ROS can lead to lipid peroxidation and DNA damage, contributing to various health issues including carcinogenesis .

Pharmacokinetics:

this compound is lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract. It tends to accumulate in adipose tissues due to its lipophilic properties .

The compound participates in various chemical reactions at the benzylic position which are essential for synthetic applications. These include:

- Substitution Reactions: Chlorine atoms and the chloromethyl group can be replaced with other functional groups.

- Oxidation Reactions: The compound can be oxidized to yield different products based on the oxidizing agent used.

- Reduction Reactions: Reduction leads to less chlorinated derivatives .

Toxicological Studies

Recent studies have highlighted the toxicological implications of this compound:

- Cellular Damage: The compound has been shown to induce oxidative stress in various cell lines, leading to apoptosis and necrosis .

- Animal Studies: Chronic exposure in animal models has demonstrated liver toxicity and potential carcinogenic effects .

Research Applications

This compound has several applications in scientific research:

- Chemistry: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biology: Its interactions with biological molecules are being studied for potential therapeutic applications.

- Medicine: Ongoing research aims to explore its use in drug development as a precursor for active pharmaceutical ingredients .

Case Study 1: Oxidative Stress Induction

A study demonstrated that exposure to this compound increased ROS production in human liver cell lines. This led to significant DNA damage and cell cycle arrest.

Case Study 2: Toxicity Assessment

In a chronic toxicity study on rats, administration of the compound resulted in notable liver damage characterized by elevated liver enzymes and histopathological changes indicative of hepatotoxicity .

Summary Table of Biological Activities

常见问题

Q. What are the recommended methods for synthesizing 1,2,4-Trichloro-5-(chloromethyl)benzene, and how can structural confirmation be achieved?

Answer: Synthesis typically involves chlorination of toluene derivatives or substitution reactions on pre-chlorinated benzene rings. A feasible route involves Friedel-Crafts alkylation or electrophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether). Post-synthesis, structural confirmation requires:

Q. What analytical techniques are optimal for detecting trace impurities in this compound?

Answer:

- HPLC with UV detection : Use a C18 column and methanol/water mobile phase (70:30 v/v) to resolve impurities like dichlorotoluene derivatives. Quantify impurities at LOD 0.1 ppm .

- Headspace GC-MS : Detect volatile chlorinated byproducts (e.g., chloroform) with a DB-5MS column and electron capture detector (ECD) .

- XRD : Confirm crystalline purity and identify polymorphic forms if present .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?

Answer: Discrepancies often arise from solvent effects or isomerization. Methodological steps include:

- Solvent standardization : Use deuterated chloroform (CDCl) for NMR to avoid peak splitting from proton exchange .

- Temperature-controlled IR : Compare carbonyl stretching frequencies (if present) at 25°C vs. 50°C to identify thermal degradation products .

- Computational modeling : Validate spectral assignments using DFT calculations (e.g., Gaussian 16) to simulate NMR shifts and IR vibrational modes .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

Answer: Key strategies include:

- Catalyst screening : Test Lewis acids (e.g., AlCl vs. FeCl) for chlorination efficiency. FeCl reduces side reactions (e.g., over-chlorination) by 30% .

- Reaction temperature control : Maintain 60–80°C during chloromethylation to minimize decomposition (<5% byproduct formation) .

- Purification protocols : Use fractional crystallization from hexane/ethyl acetate (3:1) to achieve >98% purity .

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | FeCl | +25% |

| Temperature | 70°C | +15% |

| Solvent Ratio (Hex:EA) | 3:1 | +10% |

Q. How do environmental degradation pathways of this compound impact ecotoxicity assessments?

Answer: Under UV irradiation or microbial action, degradation produces:

- Primary metabolites : 1,2,4-Trichlorobenzene (via dechlorination) and chlorobenzoic acids .

- Toxicity implications : Use Daphnia magna bioassays to compare LC values of parent compound (24h LC = 0.8 mg/L) vs. metabolites (LC > 5 mg/L) .

- Analytical workflow : Employ LC-QTOF-MS to track degradation kinetics and identify transient intermediates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods (face velocity > 0.5 m/s) to prevent dermal/ocular exposure .

- Waste disposal : Neutralize chlorinated waste with 10% sodium bicarbonate before incineration .

- Emergency response : In case of spills, apply activated carbon adsorbent and evacuate the area for ≥30 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。